N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that features a combination of aromatic, oxadiazole, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed.
Formation of the benzamide structure: This involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution reactions: Can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s aromatic and oxadiazole groups make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure suggests it may bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide
- N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide
Uniqueness
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds with different substituents.
Properties
Molecular Formula |
C20H19ClN4O4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-12(2)24(20(26)16-5-4-6-17(13(16)3)25(27)28)11-18-22-19(23-29-18)14-7-9-15(21)10-8-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
HXURQQMIYUCQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
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